PF-8380 hydrochloride is a potent and selective inhibitor of autotaxin, an enzyme that catalyzes the production of lysophosphatidic acid from lysophosphatidylcholine. This compound, with the chemical formula C22H21Cl2N3O5 and a molecular weight of 478.33 g/mol, has garnered attention for its potential therapeutic applications in various diseases, particularly in oncology due to its effects on cancer cell behavior and signaling pathways .
The synthesis of PF-8380 involves multiple steps, beginning with the reaction of 3,5-dichlorobenzyl chloride with piperazine. This is followed by the incorporation of 2-oxo-2,3-dihydrobenzo[d]oxazole to form the final product. The synthetic route typically utilizes reagents such as lithium borohydride and various solvents under controlled temperature conditions to ensure high yields and purity .
PF-8380 features a complex structure comprising multiple functional groups that contribute to its biological activity. The core structure includes:
The compound's three-dimensional conformation allows it to effectively interact with the active site of autotaxin .
PF-8380 undergoes various chemical reactions that are pivotal for its interaction with biological targets. These include:
PF-8380 exerts its effects by selectively inhibiting autotaxin, which is responsible for producing lysophosphatidic acid from lysophosphatidylcholine. By blocking this pathway, PF-8380 leads to decreased levels of lysophosphatidic acid, which is associated with various cellular processes including proliferation, migration, and survival of cancer cells .
This inhibition results in reduced clonogenic survival and migration of cancer cells, enhancing radiosensitivity in certain tumor types such as glioblastoma .
PF-8380 has several significant applications in scientific research:
Molecular Formula: C₂₂H₂₂Cl₃N₃O₅ (hydrochloride salt) [1] [5]CAS Numbers:
O=C(N1CCN(CC1)CCC(C2=CC(O3)=C(C=C2)NC3=O)=O)OCC4=CC(Cl)=CC(Cl)=C4.[H]Cl [1] [6]Key Structural Features: Molecular Weight: 514.79 g/mol (hydrochloride); 478.33 g/mol (base) [3] [5]Appearance: White to off-white solid [1] [9]Melting Point: Not explicitly reported; decomposition observed >200°C [4]Calculated Properties:
Table 1: Summary of Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 514.79 g/mol (HCl salt) |
| Formula | C₂₂H₂₂Cl₃N₃O₅ |
| Appearance | White to off-white solid |
| cLogP | 3.96 (base) |
| Rotatable Bonds | 6 |
| Aromatic Rings | 3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7